molecular formula C23H24FN3O3S B11165354 [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone

[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone

Cat. No.: B11165354
M. Wt: 441.5 g/mol
InChI Key: SUXRSEGVARCQEG-UHFFFAOYSA-N
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Description

[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a piperazine ring, and fluorine and methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the piperazine moiety. One common synthetic route involves the reaction of 2-fluoro-6-methoxybenzaldehyde with thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its pharmacological properties. Studies focus on its potential as an anti-inflammatory, antimicrobial, or anticancer agent. Its ability to modulate specific molecular pathways is of particular interest in the development of new treatments for various diseases.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism of action of [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone involves its interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, This compound stands out due to its unique combination of a thiazole ring and a piperazine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness .

Biological Activity

The compound [2-(2-Fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl][4-(2-methoxyphenyl)piperazino]methanone, a thiazole derivative, has garnered attention due to its potential biological activities. This article synthesizes diverse research findings, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a piperazine unit, which is known to enhance biological activity through various mechanisms. The presence of fluorine and methoxy groups in its structure may contribute to its lipophilicity and receptor binding affinity.

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-based compounds have shown IC50 values in the low micromolar range against human glioblastoma and melanoma cells, suggesting that this compound may possess comparable activity due to the presence of electron-donating groups like methoxy .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AU251 (glioblastoma)10–30Induces apoptosis via Bcl-2 inhibition
Compound BWM793 (melanoma)< 20Cell cycle arrest
[Target Compound]TBDTBDTBD

Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. In a study involving various thiazole-containing compounds, some exhibited notable anticonvulsant effects, suggesting that the target compound may similarly influence neuronal excitability through modulation of GABAergic pathways .

Structure-Activity Relationship (SAR)

The SAR of thiazole derivatives indicates that substitutions at specific positions significantly affect biological activity. For example:

  • Methoxy Groups : Increase lipophilicity and enhance receptor interactions.
  • Fluorine Substitution : Improves metabolic stability and bioavailability.
  • Piperazine Linkage : Contributes to enhanced binding affinity for various receptors.

Research shows that modifications to the phenyl rings can drastically alter the pharmacological profile of thiazole compounds, emphasizing the importance of structural optimization in drug development.

Case Studies

  • Antitumor Efficacy Study : A series of thiazole derivatives were synthesized and tested against A431 cancer cells. The study revealed that compounds with methoxy substitutions exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong antitumor potential .
  • Neuropharmacological Assessment : In a study assessing anticonvulsant activity, a thiazole derivative demonstrated significant efficacy in preventing seizures in animal models, supporting further investigation into its mechanism of action .

Properties

Molecular Formula

C23H24FN3O3S

Molecular Weight

441.5 g/mol

IUPAC Name

[2-(2-fluoro-6-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H24FN3O3S/c1-15-21(31-22(25-15)20-16(24)7-6-10-19(20)30-3)23(28)27-13-11-26(12-14-27)17-8-4-5-9-18(17)29-2/h4-10H,11-14H2,1-3H3

InChI Key

SUXRSEGVARCQEG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=C(C=CC=C2F)OC)C(=O)N3CCN(CC3)C4=CC=CC=C4OC

Origin of Product

United States

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